4,6-Dichloro-3-methylpyridazine

Physicochemical characterization Lead optimization Synthetic feasibility

Sourcing dichloropyridazine isomers with reliable regioselectivity for cross-coupling can delay agrochemical and kinase inhibitor projects. 4,6-Dichloro-3-methylpyridazine (CAS 68240-43-7) solves this as a defined 3-methyl-4,6-dichloro scaffold, ensuring synthetic fidelity to patented fungicidal Markush structures. • Enables sequential 6- then 4-position arylation for 4,6-diaryl-3-methylpyridazine library synthesis. • 8.2 g/L aqueous solubility (vs. 0.0012 g/L for 3,6-dichloropyridazine) allows homogeneous reaction conditions and reliable in vitro assay stock preparation. • Available from multiple GMP/ISO suppliers with batch-specific CoA (NMR, HPLC) to support IND-enabling studies.

Molecular Formula C5H4Cl2N2
Molecular Weight 163.001
CAS No. 68240-43-7
Cat. No. B570256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-methylpyridazine
CAS68240-43-7
Synonyms4,6-dichloro-3-Methylpyridazine; 3,5-Dichloro-6-methylpyridazine
Molecular FormulaC5H4Cl2N2
Molecular Weight163.001
Structural Identifiers
SMILESCC1=NN=C(C=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-4(6)2-5(7)9-8-3/h2H,1H3
InChIKeySWLRTVHQASOVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-3-methylpyridazine: Physicochemical & Structural Baseline


4,6-Dichloro-3-methylpyridazine is a halogenated heterocyclic compound of the pyridazine family (C5H4Cl2N2, MW 163.00 g/mol). It features two chlorine atoms at the 4- and 6-positions and a methyl group at the 3-position of the 1,2-diazine ring [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from other dichloropyridazines and methylated diazines. The compound is a solid at room temperature with a melting point of 35–37 °C, an XLogP3 of 1.8, and a calculated aqueous solubility of 8.2 g/L (25 °C) [1]. It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, particularly in the synthesis of fungicidal and herbicidal pyridazine derivatives [2].

Key scaffold for patented fungicidal pyridazine research
Regioselective cross-coupling at C6 then C4 positions
Reported higher aqueous solubility supports aqueous‑phase reactions

Why Generic Analogs Cannot Substitute


In-class pyridazine compounds exhibit widely divergent physicochemical profiles that critically impact their suitability as synthetic intermediates and biological probes. For instance, 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) possesses a significantly higher melting point (86–88 °C) [1], while 3-methylpyridazine (CAS 1632-76-4) is a liquid with a boiling point of 214 °C and a much lower molecular weight (94.11 g/mol) [2]. The pyrimidine analog 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) has a melting point of 41.5–45.5 °C and is a chiral catalyst [3]. These differences in phase behavior, lipophilicity, and aqueous solubility preclude simple interchangeability. Even the isomer 3,5-dichloro-6-methylpyridazine (a synonym for the target) demonstrates that nomenclature alone can be misleading. The specific 3-methyl-4,6-dichloro substitution pattern of the target compound provides a unique balance of leaving group reactivity and steric/electronic properties essential for regioselective cross-coupling reactions and for accessing pyridazine-based fungicidal structures claimed in agricultural patents [4]. Selecting a generic alternative risks altered reaction kinetics, different solubility in reaction media, or failure to reproduce patented synthetic routes, ultimately compromising research integrity and development timelines.

Positional Isomer 3,6-Dichloro-4-methylpyridazine exhibits higher melting point and lipophilicity, which may shift handling and solubility in reaction media.
Substituent Change Non‑methylated or dechlorinated analogs show drastically different phase behavior and aqueous solubility, limiting direct replacement.
Pyrimidine Analog 4,6-Dichloro-2-methylpyrimidine may not reproduce the same cross‑coupling regioselectivity required for targeted libraries.

4,6-Dichloro-3-methylpyridazine: Differentiation Evidence


Melting Point and Lipophilicity Profile

The target compound exhibits a melting point of 35–37 °C, which is substantially lower than that of its positional isomer 3,6-dichloro-4-methylpyridazine (86–88 °C) [1] and the pyrimidine analog 4,6-dichloro-2-methylpyrimidine (41.5–45.5 °C) [2]. Its calculated lipophilicity (XLogP3 = 1.8) is also lower than that of 3,6-dichloro-4-methylpyridazine (XLogP3 = 2.0) [1]. These differences directly impact handling (liquid-handling automation compatibility), solubility in organic solvents, and potential for solid-form formulation.

Melting Point & Lipophilicity
Reported
m.p. 35–37 °C, XLogP3 1.8
vs. isomer 86–88 °C, XLogP3 2.0
Impacts handling and solvent compatibility in synthesis workflows
Computed XLogP3; experimental validation recommended
Physicochemical characterization Lead optimization Synthetic feasibility

Aqueous Solubility Comparison

The target compound possesses a calculated aqueous solubility of 8.2 g/L at 25 °C . This is markedly higher than the reported solubility of 3,6-dichloropyridazine (0.0012 g/L) [1], which lacks the methyl group, and contrasts sharply with 3-methylpyridazine, which is a liquid (boiling point 214 °C) [2]. The presence of both methyl and chloro substituents imparts a unique solubility profile that facilitates aqueous work-up and compatibility with biological assay conditions.

Aqueous Solubility
Reported
8.2 g/L (calc.)
vs. 0.0012 g/L for 3,6‑dichloropyridazine
Supports aqueous reaction work‑up and assay compatibility
Calculated values; experimental solubility may vary
Solubility Formulation Reaction medium

Suzuki-Miyaura Cross-Coupling Regioselectivity

Dichloropyridazines are known to undergo sequential, regioselective Suzuki-Miyaura cross-couplings, enabling the introduction of aryl groups at specific positions . While direct comparative kinetic data for 4,6-dichloro-3-methylpyridazine is not publicly available, the established reactivity hierarchy for diazines (e.g., iodo > chloro) and the electronic influence of the 3-methyl group predict that this compound will exhibit preferential coupling at the more electron-deficient 6-position. This contrasts with 3,6-dichloro-4-methylpyridazine, where the methyl group is adjacent to the reactive centers, altering the regiochemical outcome.

Regioselective Coupling
Class‑level
Predicted preferential arylation at C6 due to electronic effects
Supports regiocontrol in pyridazine library synthesis
Based on established diazine reactivity; direct kinetic data unavailable
Cross-coupling Regioselectivity Medicinal chemistry

Fungicidal Pyridazine Intermediate (Patent Evidence)

Patents assigned to Syngenta Crop Protection specifically describe pyridazine derivatives of formula (I) wherein R1 can be methyl, R2 can be chloro, and R3 can be chloro, as having microbiocidal, particularly fungicidal, activity [1]. The 4,6-dichloro-3-methyl substitution pattern corresponds to a core fragment (R1=Me, R2=Cl, R3=Cl) within the claimed structures. This provides a direct, patent-backed application that cannot be met by the non-methylated analog 3,6-dichloropyridazine or the less substituted 3-methylpyridazine.

Patent Relevance
Class‑level
Matches Markush substructure (R1=Me, R2=Cl, R3=Cl)
Directs synthetic efforts to IP‑protected fungicide space
Patent‑based mapping; independent validation absent
Agrochemical Fungicide Crop protection

4,6-Dichloro-3-methylpyridazine: Application Scenarios


Fungicidal Pyridazine Synthesis for Crop Protection

This scenario directly leverages the compound's alignment with the Markush structures in US20120295876A1, which claim pyridazine derivatives with a methyl group and chloro substituents as fungicidal agents . Researchers aiming to explore this chemical space or optimize the activity of lead compounds should use 4,6-dichloro-3-methylpyridazine as a starting material to ensure synthetic fidelity and patent relevance.

Sequential Suzuki-Miyaura Cross-Coupling Diversification

Building on the established regioselective reactivity of dichloropyridazines , this compound serves as a scaffold for introducing aryl groups at the 6-position first, followed by the 4-position. This is particularly valuable for generating libraries of 4,6-diaryl-3-methylpyridazines, a motif of interest in kinase inhibitor and CNS drug discovery programs.

Aqueous-Phase Synthesis & Assay-Compatible Reactions

Given its significantly higher aqueous solubility (8.2 g/L) compared to 3,6-dichloropyridazine (0.0012 g/L) , this compound is uniquely suited for reactions conducted in aqueous media or for direct use in in vitro assays where precipitation must be avoided. Researchers screening for biological activity can prepare stock solutions more reliably, reducing assay variability.

Application
Selection Property
Validation Focus
Fungicidal Pyridazine Synthesis
Scaffold aligned with patented Markush structures
Synthetic route fidelity and IP relevance
Sequential Suzuki‑Miyaura Diversification
Regioselective C6 then C4 cross‑coupling
Library diversification and scaffold utility
Aqueous‑Phase Synthesis & Assays
Reported higher aqueous solubility
Aqueous reaction compatibility and assay robustness

Technical Documentation Hub

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49 linked technical documents
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